molecular formula C22H20N4O5S2 B2451117 methyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate CAS No. 1111408-84-4

methyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate

Cat. No. B2451117
CAS RN: 1111408-84-4
M. Wt: 484.55
InChI Key: AAIOVDVYDVLIOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C22H20N4O5S2 and its molecular weight is 484.55. The purity is usually 95%.
BenchChem offers high-quality methyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Indole Derivatives and Their Biological Significance

Indoles are a significant class of heterocyclic compounds found in natural products and drugs. They play a crucial role in cell biology and exhibit diverse biological properties. The investigation of novel methods for synthesizing indole derivatives has garnered attention within the chemical community .

Antiproliferative and Antiviral Activities

One area of interest is the synthesis and evaluation of indole derivatives for their antiproliferative and antiviral properties. For instance, pyrimidine-derived indole ribonucleosides have been synthesized and tested for in vitro antiproliferative activity against cancer cells and antiviral effects .

Azepinoindoles as Potential Bioactive Compounds

Azepinoindoles, which contain an indole moiety, have attracted attention due to their potential biological activities. Researchers have explored the synthesis of azepinoindoles from indole precursors, highlighting their potential as bioactive compounds .

Indole-Based Triazoles as Biologically Active Molecules

The reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols yields 4-[indol-3-yl(methylidenamino)]-4H-1,2,4-triazol-3-thiols. These compounds show promise as biologically active molecules .

Cancer Treatment and Microbial Inhibition

Indole derivatives have been investigated for their potential in cancer treatment. Their ability to inhibit cancer cell growth and target specific pathways makes them valuable candidates for drug development. Additionally, indoles exhibit antimicrobial properties, making them relevant for combating infections .

Other Applications

Beyond the mentioned areas, indole derivatives may find applications in diverse fields, including neurobiology, inflammation, and enzyme inhibition. Researchers continue to explore their potential in drug discovery and therapeutic interventions .

properties

IUPAC Name

methyl 2-[[2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5S2/c1-3-26-17-11-7-5-9-15(17)20-18(33(26,29)30)12-23-22(25-20)32-13-19(27)24-16-10-6-4-8-14(16)21(28)31-2/h4-12H,3,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIOVDVYDVLIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate

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